molecular formula C15H26N2O4 B13628752 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

Katalognummer: B13628752
Molekulargewicht: 298.38 g/mol
InChI-Schlüssel: VBRSZDABOVLMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its hydrochloride salt (CAS 336191-17-4) has a molecular formula of C₁₅H₂₇ClN₂O₄ and a molecular weight of 334.84 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, notably in the development of RAS inhibitors like Elironrasib (RMC-6291) . Its structural confirmation often employs X-ray crystallography tools such as SHELXL .

Eigenschaften

Molekularformel

C15H26N2O4

Molekulargewicht

298.38 g/mol

IUPAC-Name

2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15/h11,16H,5-10H2,1-4H3

InChI-Schlüssel

VBRSZDABOVLMHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2,8-diazaspiro[4.5]decane derivatives typically involves:

  • Construction of the spirocyclic diamine core.
  • Introduction of protecting groups such as tert-butyl esters.
  • Functionalization at the nitrogen atoms to install carboxylate groups.
  • Final deprotection and purification steps.

This approach ensures control over regio- and stereochemistry, as well as the installation of the desired substituents.

Synthesis of the Diazaspiro[4.5]decane Scaffold

A representative synthetic route for the diazaspiro[4.5]decane scaffold (similar to the target compound) is outlined as follows (adapted from detailed literature syntheses):

  • Starting Material Preparation :

    • Begin with an appropriate cyclic imide or lactam precursor.
    • Deprotonate the ester or imide using a strong base such as lithium diisopropylamide (LDA).
    • Alkylate the deprotonated intermediate with suitable alkyl halides to introduce substituents.
  • Amine Introduction :

    • Treat the intermediate with benzylamine or other amines to form the diamine structure.
    • Protect amine groups using tert-butoxycarbonyl (Boc) groups or tert-butyl esters to prevent side reactions.
  • Reduction and Deprotection :

    • Reduce imide or lactam functionalities with lithium aluminum hydride (LiAlH4) to form the spirocyclic diamine.
    • Remove protecting groups using acidic conditions (e.g., HCl in dioxane) or catalytic hydrogenation (Pd(OH)2/C under hydrogen atmosphere).
  • Installation of Carboxylate Groups :

    • Carboxylate groups are introduced typically by condensation with carboxylic acids or by reaction with activated carboxyl derivatives such as isocyanates or carbamates.
    • The tert-butyl esters serve as protecting groups for the carboxylates during synthesis and are removed in the final step if free acids are desired.

Purification Techniques

  • Purification is commonly performed using column chromatography, employing solvent systems such as dichloromethane/ethanol mixtures.
  • Solid-phase extraction using strong cation exchange resins (e.g., SCX-2 columns) can be used for further purification.
  • Final products are often isolated as crystalline solids or oils, depending on substitution patterns.

Data Tables and Research Findings

Stock Solution Preparation Data for Di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (Analogous Compound)

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 2.9372
5 mg 1 mM 14.686
10 mg 1 mM 29.372
1 mg 5 mM 0.5874
5 mg 5 mM 2.9372
10 mg 5 mM 5.8744
1 mg 10 mM 0.2937
5 mg 10 mM 1.4686
10 mg 10 mM 2.9372

Note: Solubility enhancement methods include heating to 37°C and ultrasonic bath treatment. Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Structure-Activity Relationship (SAR) Insights

  • The 2,8-diazaspiro[4.5]decane scaffold exhibits potent inhibitory activity against soluble epoxide hydrolase (sEH), with the tert-butyl ester groups contributing to molecular stability and bioavailability.
  • Substitutions at the 4-position, such as methyl groups, modulate the binding affinity and pharmacokinetic properties.
  • Docking studies reveal that steric hindrance around certain amino acid residues in target enzymes can be mitigated by appropriate substitutions, enhancing inhibitory potency.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Deprotonation and Alkylation LDA, alkyl halide Alkylated ester or imide intermediate
2 Amine substitution Benzylamine, basic conditions Protected diamine intermediate
3 Reduction LiAlH4 Spirocyclic diamine scaffold
4 Protection/Deprotection Boc protection, HCl or Pd(OH)2 hydrogenation Protected or deprotected amine derivatives
5 Carboxylation Isocyanates or carbamates, carboxylic acids Diazaspiro dicarboxylate derivatives

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is utilized in various fields of scientific research:

Wirkmechanismus

The mechanism by which 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Spirocyclic compounds with diazaspiro[4.5]decane frameworks are widely explored in drug discovery due to their conformational rigidity and bioavailability. Below is a systematic comparison:

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate (hydrochloride) tert-butyl (2), methyl (4) C₁₅H₂₇ClN₂O₄ 334.84 Dual ester groups; hydrochloride salt enhances solubility .
2-(tert-Butyl) 3-ethyl2,8-diazaspiro[4.5]decane-2,3-dicarboxylate tert-butyl (2), ethyl (3) C₁₆H₂₈N₂O₄ 312.40 Ethyl ester at position 3; higher lipophilicity than methyl analogs .
8-Tert-butyl4-ethyl2,8-diazaspiro[4.5]decane-4,8-dicarboxylate tert-butyl (8), ethyl (4) C₁₆H₂₈N₂O₄ 312.40 Substituent positional isomer; impacts steric hindrance .
tert-Butyl2,8-diazaspiro[4.5]decane-2-carboxylate tert-butyl (2) C₁₃H₂₄N₂O₂ 240.34 Single ester group; reduced steric bulk compared to dicarboxylates .
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl methyl (1), ketone (2) C₁₀H₁₈ClN₂O 229.72 Ketone functionality; potential for hydrogen bonding .

Physicochemical Properties

Property Target Compound (HCl Salt) 2-(tert-Butyl)3-ethyl tert-Butyl2-carboxylate
Molecular Weight 334.84 312.40 240.34
TPSA (Ų) ~90 (estimated) ~90 49.8
Log S (Solubility) -3.2 (moderate) -3.5 -2.1
H-Bond Acceptors 6 6 4
GI Absorption High High Moderate

Notes:

  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs .
  • Compounds with dual ester groups (e.g., target compound) exhibit higher TPSA and Log S values than mono-ester derivatives, enhancing membrane permeability .

Biologische Aktivität

2-Tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is a compound belonging to the class of spirocyclic diamines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 2137581-34-9
PropertyValue
Boiling PointNot available
Purity95%
Storage ConditionsKeep in dark place, sealed in dry conditions

Research indicates that compounds related to the diazaspiro framework exhibit significant inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. The inhibition of sEH is associated with reduced blood pressure and improved cardiovascular health outcomes.

  • sEH Inhibition : Studies have shown that derivatives of diazaspiro compounds can effectively inhibit sEH activity, leading to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and contribute to lowering blood pressure in hypertensive models .
  • Pharmacokinetics : The oral administration of certain derivatives has demonstrated efficacy in spontaneously hypertensive rats, showcasing a dose-dependent reduction in mean arterial pressure .

Case Study: Hypertension Treatment

A notable study investigated the effects of 2,8-diazaspiro[4.5]decane-based derivatives on hypertension. The study involved administering various doses to spontaneously hypertensive rats:

  • Doses Administered : 12 mg/kg, 20 mg/kg, and 37 mg/kg
  • Results :
    • Significant reduction in blood pressure was observed at higher doses.
    • Minimal effects were noted in normotensive rats, indicating a targeted action against hypertension.

This suggests that the compound may have potential as an antihypertensive agent through its action on sEH inhibition .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylate, a comparison with other similar compounds was conducted:

Compound NamesEH InhibitionBlood Pressure Reduction (mmHg)Reference
2-Tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylateHighSignificant (at high doses)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneModerateModerate
Trisubstituted urea derivativesHighSignificant

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Tert-butyl-4-methyl-2,8-diazaspiro[4.5]decane-2,4-dicarboxylate?

The synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:

  • Cyclization : Using tert-butyl alcohol and methyl ester precursors with catalysts (e.g., palladium or acid/base catalysts) under controlled temperatures (e.g., 60–80°C) in solvents like dichloromethane or THF .
  • Esterification : Functionalization of the spirocyclic core with tert-butyl and methyl groups via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dicarboxylate .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm spirocyclic structure, tert-butyl (δ ~1.2 ppm), and methyl ester (δ ~3.6 ppm) groups .
  • HPLC-MS : Quantifies purity (>95%) and verifies molecular weight via ESI-MS (expected [M+H]+ ~353.4 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the diazaspiro core .

Q. How should researchers handle safety and stability concerns during experimentation?

  • Storage : Inert atmosphere (argon) at –20°C to prevent ester hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy; avoid aqueous or acidic conditions that may degrade the spirocyclic structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., proteases or kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the dicarboxylate groups and active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interaction motifs .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (e.g., KdK_d values) .

Q. What experimental strategies resolve contradictions between computational predictions and empirical binding data?

  • Free Energy Perturbation (FEP) : Refine force field parameters to align docking results with observed IC50_{50} values .
  • Alanine Scanning : Mutate key receptor residues to test predicted binding interactions .
  • Crystallographic Validation : Compare co-crystal structures with docking poses to identify discrepancies in binding modes .

Q. How can researchers design derivatives to enhance bioactivity while maintaining spirocyclic stability?

  • Substituent Modification : Replace tert-butyl with bulkier groups (e.g., adamantyl) to increase hydrophobic interactions; optimize methyl ester for metabolic stability .
  • SAR Studies : Synthesize analogs with varied substituents on the diazaspiro core and test against targets (e.g., IC50_{50} in enzyme assays) .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetoxymethyl esters) to improve bioavailability .

Q. What theoretical frameworks guide the study of this compound’s mechanism in complex biological systems?

  • Transition State Theory : Analyze enzyme inhibition by comparing the compound’s structure to catalytic intermediates .
  • QSAR Models : Corrogate electronic (e.g., logP, polar surface area) and steric descriptors with activity data to predict optimized derivatives .

Methodological Considerations

Q. How to troubleshoot low yields during spirocyclic core synthesis?

  • Catalyst Screening : Test alternative catalysts (e.g., Grubbs catalyst for ring-closing metathesis) .
  • Solvent Optimization : Switch to high-boiling solvents (e.g., DMF) to improve cyclization efficiency .
  • Kinetic Monitoring : Use in situ FTIR or LC-MS to identify intermediate degradation and adjust reaction timelines .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardized Assay Conditions : Use fixed concentrations of DMSO (<0.1%) to avoid solvent interference .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Triplicate Runs : Statistical analysis (e.g., ANOVA) to account for variability in cell-based or enzymatic assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.